molecular formula C13H12N2O3 B2392953 N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide CAS No. 1258639-41-6

N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide

Cat. No.: B2392953
CAS No.: 1258639-41-6
M. Wt: 244.25
InChI Key: NNMDSYSHVUDVCL-UHFFFAOYSA-N
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Description

N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety, a cyano group, and a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide group can be synthesized through the reaction of cyclopropanecarboxylic acid with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential anticancer properties and as a candidate for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or signaling pathways involved in disease progression. For example, it could inhibit the activity of certain kinases or disrupt protein-protein interactions critical for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropanecarboxamide group, in particular, may contribute to its stability and interaction with molecular targets.

Properties

IUPAC Name

N-[1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-6-10(15-13(16)8-1-2-8)9-3-4-11-12(5-9)18-7-17-11/h3-5,8,10H,1-2,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMDSYSHVUDVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(C#N)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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